Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 3-bromo-2-(bromomethyl)propanoate”, has been analyzed . It consists of a propanoate (propionate) backbone with bromomethyl groups attached. The presence of bromine atoms suggests that it might be a good leaving group in reactions.Scientific Research Applications
Synthesis of Anti-cancer Drugs
The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase, illustrates the role of brominated compounds in pharmaceutical development. Such intermediates are pivotal in creating drugs with targeted therapeutic effects against cancer cells (Cao Sheng-li, 2004).
Antipsychotic Agents Development
The creation of potent series of substituted benzamides for antipsychotic medications showcases the use of brominated intermediates in developing treatments for psychiatric disorders. These compounds, acting as inhibitors of dopamine D-2 receptors, demonstrate the importance of brominated molecules in synthesizing compounds with specific biological activities (T. Högberg et al., 1990).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy underscore the significance of brominated compounds in creating photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for effective photodynamic therapy applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Genotoxic Impurities Detection in Pharmaceuticals
The development and validation of HPLC methods for detecting genotoxic impurities in lenalidomide drug substances demonstrate the use of brominated compounds in pharmaceutical quality control. This ensures the safety and efficacy of medications by identifying potential harmful impurities at very low levels (Kishore Gaddam et al., 2020).
Advanced Materials and Chemical Synthesis
The electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those with brominated precursors, highlights the role of brominated compounds in producing environmentally benign and selective oxidants for organic synthesis. This technique emphasizes the shift towards greener chemical processes by avoiding toxic and unstable oxidants (T. Bystron et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGPZLXUFZXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate |
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